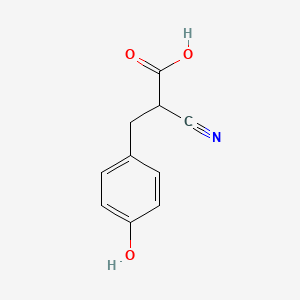

2-Cyano-3-(4-hydroxyphenyl)propanoic acid

Vue d'ensemble

Description

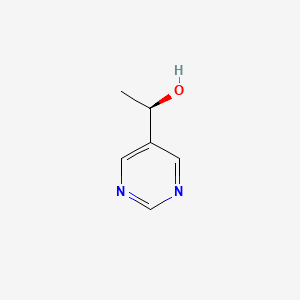

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H9NO3 . It is a solid at room temperature .

Physical And Chemical Properties Analysis

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a solid at room temperature . It has a molecular weight of 191.19 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Biotechnological Production and Applications

Biotechnological routes have been explored for the production of valuable chemicals from lactic acid, a compound related to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Lactic acid serves as a feedstock for green chemistry, leading to the production of potentially useful chemicals such as pyruvic acid, acrylic acid, and lactate ester through biotechnological processes. These advancements highlight the potential for deriving similar compounds from 2-Cyano-3-(4-hydroxyphenyl)propanoic acid for various industrial and pharmacological applications (Gao, Ma, & Xu, 2011).

Antioxidant Properties

Hydroxycinnamic acids (HCAs), which include compounds structurally related to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, have been studied for their in vitro antioxidant activity. The structure-activity relationships (SARs) of HCAs suggest that the presence of an unsaturated bond and specific modifications on the aromatic ring significantly influence their antioxidant activity. These findings underscore the potential of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid derivatives in designing potent antioxidant molecules (Razzaghi-Asl et al., 2013).

Antibacterial and Antimycobacterial Compounds

Research into cyanobacterial compounds has identified a diverse array of compounds with antimicrobial activity against multidrug-resistant (MDR) bacteria, fungi, and mycobacteria. This review encompasses various chemical classes, including alkaloids, aromatic compounds, and polyketides, highlighting the potential for discovering new antibacterial and antimycobacterial agents from natural sources. The inclusion of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid derivatives could expand the scope of compounds with antimicrobial efficacy (Swain, Paidesetty, & Padhy, 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mécanisme D'action

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the cellular level .

Biochemical Pathways

It’s suggested that the compound may play a role in lipid metabolism and the formation of foam cells .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It’s suggested that the compound may have a significant impact on cellular lipid accumulation and foam cell formation .

Propriétés

IUPAC Name |

2-cyano-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZBEPKZGLLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2928186.png)

![N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine](/img/structure/B2928188.png)

![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)

![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2928198.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2928208.png)